molecular formula C8H11F3N2O3 B15318888 1,4-Oxazepane-6-carbonitrile; trifluoroacetic acid

1,4-Oxazepane-6-carbonitrile; trifluoroacetic acid

Cat. No.: B15318888
M. Wt: 240.18 g/mol
InChI Key: ORIHPYHYLBEUPY-UHFFFAOYSA-N
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Description

1,4-Oxazepane-6-carbonitrile; trifluoroacetic acid is a chemical compound that belongs to the class of heterocyclic organic compounds It features a six-membered ring containing oxygen and nitrogen atoms, with a cyano group (-CN) attached to the sixth carbon and a trifluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Oxazepane-6-carbonitrile can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate amino alcohols with cyanogen bromide in the presence of a suitable base. The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 1,4-oxazepane-6-carbonitrile may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. The use of green chemistry principles, such as minimizing waste and using renewable resources, is often emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions: 1,4-Oxazepane-6-carbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a strong base.

Major Products Formed: The major products formed from these reactions include various derivatives of 1,4-oxazepane-6-carbonitrile, such as oxidized or reduced forms, and substituted derivatives with different functional groups.

Scientific Research Applications

1,4-Oxazepane-6-carbonitrile has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1,4-oxazepane-6-carbonitrile exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include key enzymes or receptors in the biological system.

Comparison with Similar Compounds

  • 1,4-Oxazepane-5-carboxylic acids

  • Indole derivatives

  • Other heterocyclic compounds with similar ring structures

Properties

Molecular Formula

C8H11F3N2O3

Molecular Weight

240.18 g/mol

IUPAC Name

1,4-oxazepane-6-carbonitrile;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H10N2O.C2HF3O2/c7-3-6-4-8-1-2-9-5-6;3-2(4,5)1(6)7/h6,8H,1-2,4-5H2;(H,6,7)

InChI Key

ORIHPYHYLBEUPY-UHFFFAOYSA-N

Canonical SMILES

C1COCC(CN1)C#N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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